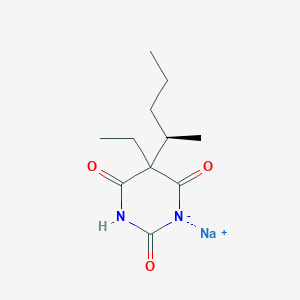
R(+)-Pentobarbital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R(+)-Pentobarbital is a chiral barbiturate derivative known for its sedative and hypnotic properties. It is a short-acting barbiturate that is effective in inducing sleep, causing sedation, and controlling certain types of seizures . This compound is often used in medical settings for its ability to depress the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R(+)-Pentobarbital typically involves the reaction of malonic acid derivatives with urea or thiourea under acidic conditions to form barbituric acid. This is followed by alkylation reactions to introduce the desired substituents at the 5-position of the barbituric acid ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall production rate .
Analyse Chemischer Reaktionen
Types of Reactions
R(+)-Pentobarbital undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the barbituric acid ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
R(+)-Pentobarbital has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Medicine: Widely used in pharmacological research to investigate its effects on the central nervous system and its potential therapeutic applications in treating insomnia and seizures.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
R(+)-Pentobarbital exerts its effects by binding to a distinct site on the GABAA receptor, which is associated with a chloride ion channel. This binding increases the duration of time for which the chloride ion channel remains open, thereby enhancing the inhibitory effect of GABA (gamma-aminobutyric acid) in the thalamus. This results in a prolonged inhibitory effect on neuronal activity, leading to sedation and hypnosis .
Vergleich Mit ähnlichen Verbindungen
R(+)-Pentobarbital is unique among barbiturates due to its specific stereochemistry, which influences its binding affinity and pharmacological effects. Similar compounds include:
S(-)-Pentobarbital: The enantiomer of this compound, which has different pharmacokinetic properties.
Phenobarbital: A longer-acting barbiturate used primarily for its anticonvulsant properties.
Secobarbital: Another short-acting barbiturate with similar sedative and hypnotic effects but different metabolic pathways
Eigenschaften
CAS-Nummer |
21642-83-1 |
|---|---|
Molekularformel |
C11H17N2NaO3 |
Molekulargewicht |
248.25 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-[(2R)-pentan-2-yl]pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1 |
InChI-Schlüssel |
QGMRQYFBGABWDR-OGFXRTJISA-M |
Isomerische SMILES |
CCC[C@@H](C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



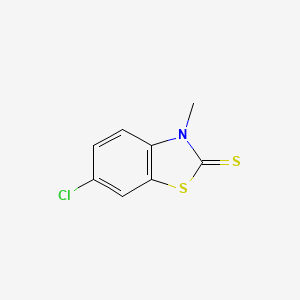
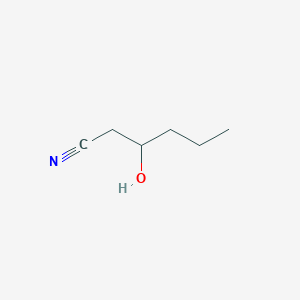

![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)

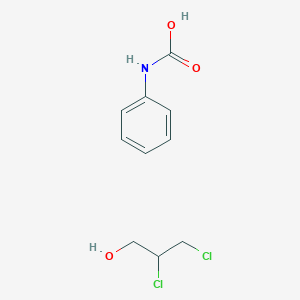
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)

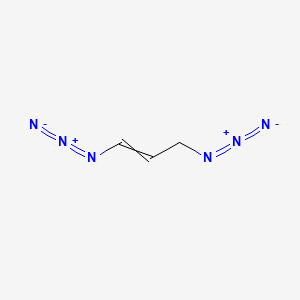
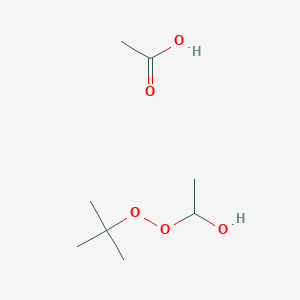

![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
